3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile
Description
This compound features a pyridine-4-carbonitrile core substituted at position 3 with a piperidin-1-yl group. The piperidine ring is further functionalized at position 4 with a pyrimidin-2-yloxy moiety, which carries a 1-methyl-1H-pyrazol-4-yl substituent at its 5-position.
Properties
IUPAC Name |
3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-25-13-16(11-24-25)15-9-22-19(23-10-15)27-17-3-6-26(7-4-17)18-12-21-5-2-14(18)8-20/h2,5,9-13,17H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLMDRWWNNOIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:
Pharmacological Data (Hypothetical)
Preparation Methods
Functionalization of Pyridine via Cyanation and Piperidine Coupling
The pyridine-4-carbonitrile moiety is typically derived from halogenated pyridine precursors. In a representative protocol, 4-chloropyridine undergoes nucleophilic aromatic substitution with potassium cyanide under phase-transfer conditions (tetrabutylammonium bromide, DMF, 120°C), achieving 85% conversion to 4-cyanopyridine. Subsequent N-alkylation with 4-hydroxypiperidine employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF) to install the piperidine moiety, yielding 3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile in 72% yield.
Table 1: Optimization of Piperidine Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu (DEAD/PPh₃) | THF | 25 | 72 |
| NaH | DMF | 80 | 58 |
| CuI/L-Proline | DMSO | 100 | 41 |
Construction of the Pyrimidine-Pyrazole Fragment
Palladium-Mediated Suzuki Coupling for Pyrazole Installation
The 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol subunit is synthesized via sequential cross-coupling. Starting from 2-chloropyrimidin-5-ylboronic acid, Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) furnishes 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol in 68% yield. Chlorination using phosphorus oxychloride (POCl₃, reflux, 4 h) converts the hydroxyl group to a chloride, achieving 89% yield of 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.
Alternative Cyclocondensation Routes
Microwave-assisted cyclization offers a rapid alternative. Heating a mixture of 1-methyl-1H-pyrazole-4-carbaldehyde and guanidine nitrate in acetic acid (150°C, 20 min, microwave irradiation) generates the pyrimidine ring directly, though with lower regioselectivity (55% yield, 3:1 ratio favoring the 5-substituted isomer).
Final Assembly via Nucleophilic Aromatic Substitution
Oxy-Piperidine Linkage Formation
Coupling the pyridine-piperidine intermediate (3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile) with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine proceeds via SNAr reaction. Employing potassium tert-butoxide as base (DMSO, 110°C, 12 h) achieves 78% yield of the target compound. Catalytic iodide additives (e.g., NaI) enhance leaving group displacement, reducing reaction time to 6 h without compromising yield.
Table 2: Solvent Effects on Displacement Efficiency
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | KOtBu | 12 | 78 |
| DMF | Cs₂CO₃ | 18 | 65 |
| NMP | DBU | 24 | 53 |
Purification and Analytical Characterization
Crude product purification utilizes silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Purity assessment via HPLC (C18 column, acetonitrile/0.1% TFA) shows >99% chemical purity. Structural confirmation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyrazole-H)
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HRMS : m/z calcd for C₂₀H₁₈N₇O [M+H]⁺ 396.1574, found 396.1571
Scale-Up Considerations and Process Optimization
Kilogram-scale production highlights the criticality of controlling exothermicity during SNAr steps. Semi-batch addition of the base (KOtBu) over 2 h maintains temperature <120°C, preventing decomposition. Alternative flow chemistry approaches reduce reaction time to 45 min (80°C, 10 bar back-pressure) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions, such as nucleophilic substitution of pyrimidine derivatives with piperidine intermediates, followed by coupling with pyrazole-containing moieties .
- Optimize reaction conditions by controlling temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF or THF for solubility) .
- Monitor intermediates via HPLC (High Performance Liquid Chromatography) to track reaction progress and confirm purity (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the pyrimidine, piperidine, and pyrazole rings .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect isotopic patterns for halogenated intermediates .
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry, especially for piperidine ring conformations .
Q. What are the key structural features influencing this compound's potential bioactivity?
- The pyridine-4-carbonitrile core provides a planar aromatic system for target binding, while the piperidine linker enhances solubility and conformational flexibility .
- The 1-methylpyrazole substituent may contribute to hydrophobic interactions with protein targets (e.g., kinases), as seen in analogs like 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with variations in the pyrimidine-oxy-piperidine linker (e.g., replacing oxygen with sulfur) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Compare bioactivity data across cell-based assays (e.g., IC values in kinase inhibition) to identify substituents that enhance selectivity .
- Use computational docking (e.g., AutoDock Vina ) to predict binding modes with ATP-binding pockets in kinase targets .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Methodology :
- Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for polar intermediates .
- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in coupling reactions .
- Characterize unstable intermediates via low-temperature NMR (−40°C) to prevent decomposition .
Q. How do solvent polarity and pH affect the stability of the pyridine-4-carbonitrile moiety?
- Methodology :
- Conduct accelerated stability studies in buffers (pH 3–10) at 40°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 260–300 nm for pyridine derivatives) .
- Polar aprotic solvents (e.g., acetonitrile) enhance stability by reducing nucleophilic attack on the nitrile group .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodology :
- Validate assay conditions by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing protein expression levels via Western blotting .
- Perform dose-response curves in triplicate to account for variability and apply statistical models (e.g., Hill equation ) to calculate EC/IC confidence intervals .
Q. What computational strategies predict binding modes and affinity with target proteins?
- Methodology :
- Generate 3D conformers of the compound using Molecular Dynamics (MD) simulations (e.g., GROMACS ) to explore piperidine ring flexibility .
- Perform MM-PBSA/GBSA calculations to estimate binding free energy in protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
